tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate
Description
tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate is a carbamate-protected indole derivative featuring a tert-butoxycarbonyl (Boc) group linked via an ethyl chain to the 3-position of an indole ring, which is substituted with a cyano group at the 5-position. This compound is structurally significant as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or central nervous system (CNS) therapeutics. The Boc group serves as a protective moiety for amines, enabling selective reactions during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[2-(5-cyano-1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)18-7-6-12-10-19-14-5-4-11(9-17)8-13(12)14/h4-5,8,10,19H,6-7H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPAILDMANGQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440477 | |
| Record name | N-t-Butoxycarbonyl-2-(5-cyano-1H-indol-3-yl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144035-34-7 | |
| Record name | N-t-Butoxycarbonyl-2-(5-cyano-1H-indol-3-yl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis via Indole Intermediate Functionalization
The most widely reported method involves a two-step sequence:
Step 1: Synthesis of 5-Cyano-1H-indole-3-carbonitrile (Intermediate 4a–d)
Indole derivatives 3a–d are treated with chlorosulfonyl isocyanate (CSI) in acetonitrile at 0–5°C for 1 hour, followed by quenching with aqueous sodium bicarbonate. This affords 5-cyanoindole-3-carbonitriles 4a–d in 90–98% yield. For example, 5-cyano-1H-indole-3-carbonitrile (4a ) is isolated as a pale-yellow solid, characterized by NMR (DMSO-): δ 8.35 (s, 1H), 8.15 (d, Hz, 1H), 7.65 (d, Hz, 1H), 7.50 (s, 1H).
Step 2: Alkylation with tert-Butyl (2-Bromoethyl)carbamate
A solution of 4a (1.0 equiv) and tert-butyl (2-bromoethyl)carbamate (1.2 equiv) in anhydrous DMF is stirred under nitrogen at 25°C for 12 hours in the presence of sodium hydride (1.5 equiv). The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via flash chromatography (hexane/ethyl acetate, 3:1) to yield the title compound as a white solid (61–82% yield).
Key Reaction Parameters
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Temperature: 25°C
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Solvent: DMF
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Base: NaH (60% dispersion in mineral oil)
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Workup: Aqueous extraction, column chromatography
Alternative Single-Pot Approach Using Boc-Anhydride
A modified procedure employs di-tert-butyl dicarbonate (BocO) for in situ carbamate formation. 5-Cyano-1H-indol-3-ethylamine (1.0 equiv) is dissolved in THF, treated with BocO (1.1 equiv) and DMAP (0.1 equiv) at 0°C, and stirred for 2 hours. After concentration, the residue is triturated with tert-butyl methyl ether to afford the product in 81% yield.
Characterization Data
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NMR (CDCl): δ 8.15 (s, 1H), 7.65 (d, Hz, 1H), 7.50 (d, Hz, 1H), 4.90 (br s, 1H), 3.45 (t, Hz, 2H), 2.95 (t, Hz, 2H), 1.45 (s, 9H).
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NMR (CDCl): δ 155.2 (C=O), 136.1 (CN), 127.7, 122.7, 119.6, 111.1, 110.3, 79.8 (C(CH)), 54.2, 28.3.
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HRMS (ESI): m/z calcd for [M+Na]: 308.1369; found: 308.1372.
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies reveal that DMF outperforms THF and acetonitrile in alkylation reactions due to its high polarity, which stabilizes the transition state. Sodium hydride (NaH) is preferred over KCO or DBU for deprotonation, achieving >95% conversion.
Table 1: Impact of Solvent on Alkylation Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | NaH | 25 | 82 |
| THF | NaH | 25 | 68 |
| MeCN | KCO | 50 | 45 |
Large-Scale Synthesis and Purification
For gram-scale production, the crude product is purified via recrystallization from methanol/water (4:1), yielding 70–75% recovery. Purity is confirmed by HPLC (C18 column, 90:10 HO/MeCN, 1.0 mL/min): t = 6.8 min, >99% purity.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion of the cyano group to an amine.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its indole core makes it a valuable building block for various organic syntheses .
Biology
In biological research, this compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties. The indole moiety is known to interact with various biological targets, making it a subject of interest in drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The cyano group and tert-butyl carbamate moiety can be modified to enhance biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The tert-butyl carbamate group can improve the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural Analogues
The following compounds are selected for comparison based on structural similarities (indole core, carbamate group, and substituent variations):
*Calculated based on molecular formula.
†Specific data unavailable; inferred from analogs.
‡Stability inferred from fluoro-substituted indole derivatives.
Substituent Effects
- This could alter reactivity in cross-coupling or nucleophilic substitution reactions . The ethyl linker in the target compound and Compound A introduces flexibility, which may enhance solubility compared to Compound B’s direct carbamate attachment at position 6 .
- Synthetic Utility: Compound A’s 6-fluoro substitution is advantageous for modulating pharmacokinetic properties (e.g., metabolic stability) in drug candidates.
Physical and Chemical Properties
- Solubility : The ethyl linker in the target compound and Compound A likely improves aqueous solubility compared to Compound B’s rigid structure.
- Stability: The Boc group in all compounds is acid-labile, requiring trifluoroacetic acid (TFA) or HCl for deprotection . The cyano group in the target compound and Compound B may enhance thermal stability compared to halogenated analogs.
Biological Activity
Introduction
tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate is a synthetic compound belonging to the indole derivative family, which has garnered attention for its diverse biological activities. The compound features a tert-butyl carbamate group attached to an indole ring, with a cyano group at the 5-position and an ethyl chain at the 2-position. This unique structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The indole moiety facilitates binding to various biological receptors, while the cyano group enhances binding affinity through hydrogen bonding and electrostatic interactions. The tert-butyl carbamate moiety contributes to the compound's stability and bioavailability, which are crucial for its therapeutic potential.
Anticancer Activity
Several studies have explored the anticancer potential of indole derivatives, including this compound. The indole scaffold is known for its ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition against HeLa cervical adenocarcinoma and HCT-116 colon carcinoma cells, with IC50 values ranging from 0.55 µM to 1.7 µM .
Anti-inflammatory Effects
The anti-inflammatory potential of related carbamate derivatives has been documented, suggesting that this compound may also possess such properties. In vivo studies on structurally related compounds have shown significant reductions in inflammation markers, indicating a potential pathway for therapeutic applications in inflammatory diseases .
Comparative Analysis
To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate | Lacks cyano group | Different biological profile |
| Tert-butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate | Contains a fluoro group | Potentially altered reactivity |
| Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate | Cyano group at different position | May exhibit different pharmacological properties |
Case Studies and Research Findings
- Anticancer Activity Study : A recent study evaluated several indole derivatives for their anticancer properties. Among them, this compound exhibited promising activity against breast cancer cell lines, demonstrating an IC50 value of 0.87 µM .
- Antimicrobial Screening : In a screening of various indole derivatives against bacterial strains, this compound showed notable activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
- Inflammation Model : In an animal model of inflammation, related carbamates demonstrated significant inhibition of paw edema compared to standard anti-inflammatory drugs like indomethacin, suggesting that modifications to the structure can enhance therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
